Cl-アミジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

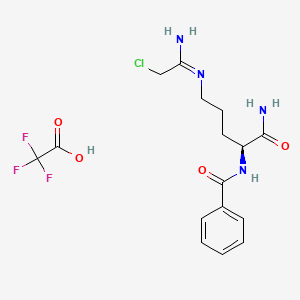

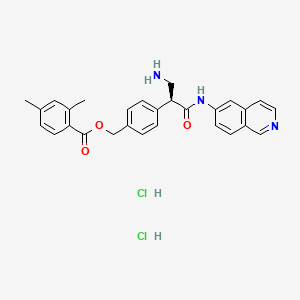

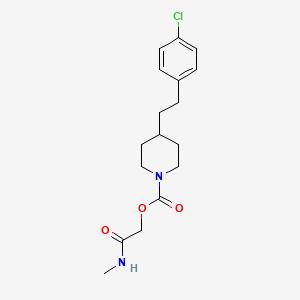

Cl-amidine is a synthetic organic compound. It is characterized by its complex structure, which includes a chloroethanimidamido group, a phenylformamido group, and a pentanamide backbone. The trifluoroacetic acid salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

科学的研究の応用

Chemistry

In chemistry, Cl-amidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is used to study protein-ligand interactions and enzyme kinetics. Its ability to form stable complexes with proteins makes it valuable for understanding biological processes at the molecular level.

Medicine

In medicine, Cl-amidine is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

作用機序

Target of Action

Cl-amidine is a potent inhibitor of peptidylarginine deiminases (PADs), a group of calcium-dependent enzymes . The primary targets of Cl-amidine are PAD1, PAD3, and PAD4, with IC50 values of 0.8 μM, 6.2 μM, and 5.9 μM respectively . PADs play a crucial role in a variety of human tissues and are involved in numerous pathologies, including autoimmune and neurodegenerative diseases, as well as cancer .

Mode of Action

Cl-amidine irreversibly inhibits PADs by covalent modification of Cys645 at the active site of the PAD enzyme . This inhibition prevents the conversion of arginine residues on proteins to citrulline, a process known as citrullination . This post-translational modification significantly alters the properties of a protein, affecting its conformation, localization, and stability .

Biochemical Pathways

The inhibition of PADs by Cl-amidine affects multiple biochemical pathways. Citrullination, catalyzed by PADs, plays a significant role in regulating cellular metabolism and gene expression . By inhibiting this process, Cl-amidine can affect a multitude of pathways and modulate the chromatin status . For instance, Cl-amidine has been shown to reduce the citrullination of p300 by PAD4 .

Pharmacokinetics

There was a burst release of 50% Cl-amidine in the first 24 hours and a zero-order release from that point up to 16 days, at which time point 93% of the drug had been released .

Result of Action

Cl-amidine has been associated with anti-cancer effects . It induces apoptosis in cancer cells and has been shown to reduce the expression of vascular endothelial growth factor (VEGF) in the mammalian breast cancer cell line SK-BR-3 . Furthermore, Cl-amidine can reduce the severity of arthritis by reducing the production of autoantibodies against citrullinated epitopes in a mouse model of collagen-induced arthritis .

Action Environment

The action of Cl-amidine can be influenced by environmental factors. For instance, the use of Poly(3-hydroxybutyrate) microspheres for delivery can affect the bioavailability and efficacy of Cl-amidine . Furthermore, the presence of calcium is crucial for the activity of PADs, and thus, the effectiveness of Cl-amidine as an inhibitor .

生化学分析

Biochemical Properties

Cl-amidine plays a role in biochemical reactions by inhibiting PADs . PADs catalyze the post-translational hydrolysis of arginine residues to form citrulline . Cl-amidine irreversibly inhibits PADs by covalent modification of Cys645 at the active site of the PAD enzyme . This inhibition of PADs can suppress PAD activity and reduce the severity of developing clinical pictures in animal experimental models such as rheumatoid arthritis and ulcerative colitis .

Cellular Effects

Cl-amidine has been shown to have various effects on cells. For instance, it has been reported to have anti-proliferative activities due to its cytotoxic effects on various cancer cell lines . In addition, Cl-amidine has been found to inhibit nitric oxide (NO) generation in a time- and dose-dependent manner in maturing dendritic cells activated by lipopolysaccharide (LPS) . This suppression of NO generation was independent of changes in NO synthase (NOS) enzyme activity levels but was instead dependent on changes in inducible NO synthase (iNOS) transcription and expression levels .

Molecular Mechanism

The molecular mechanism of Cl-amidine involves its interaction with PADs. Cl-amidine irreversibly inhibits PADs by covalently modifying Cys645 at the active site of the PAD enzyme . This results in the suppression of PAD activity, which in turn can lead to a reduction in the severity of certain diseases . Furthermore, Cl-amidine has been found to inhibit the formation of neutrophil extracellular traps .

Temporal Effects in Laboratory Settings

The effects of Cl-amidine have been observed over time in laboratory settings. For example, Cl-amidine has been found to inhibit nitric oxide (NO) generation in a time- and dose-dependent manner in maturing dendritic cells activated by lipopolysaccharide (LPS) . Furthermore, Cl-amidine has been shown to have anti-proliferative activities due to its cytotoxic effects on various cancer cell lines .

Dosage Effects in Animal Models

The effects of Cl-amidine can vary with different dosages in animal models. For instance, Cl-amidine has been shown to ameliorate the disease course, severity, and clinical manifestation in multiple disease models, such as rheumatoid arthritis and ulcerative colitis .

Metabolic Pathways

Cl-amidine is involved in the metabolic pathway of PADs. By inhibiting PADs, Cl-amidine can affect the post-translational hydrolysis of arginine residues to form citrulline .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cl-amidine typically involves multiple steps:

Formation of the Chloroethanimidamido Group: This step involves the reaction of chloroacetyl chloride with an appropriate amine under controlled conditions to form the chloroethanimidamido group.

Formation of the Phenylformamido Group: This step involves the reaction of phenyl isocyanate with an appropriate amine to form the phenylformamido group.

Coupling Reactions: The chloroethanimidamido and phenylformamido groups are then coupled with a pentanamide backbone through a series of condensation reactions.

Formation of the Trifluoroacetic Acid Salt: The final compound is treated with trifluoroacetic acid to form the trifluoroacetic acid salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires the use of large-scale reactors, precise control of reaction conditions, and purification processes to ensure the final product’s quality and consistency.

化学反応の分析

Types of Reactions

Cl-amidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.

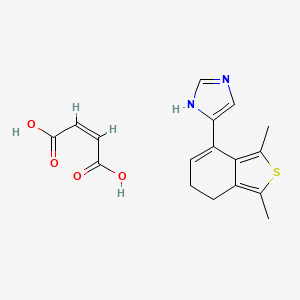

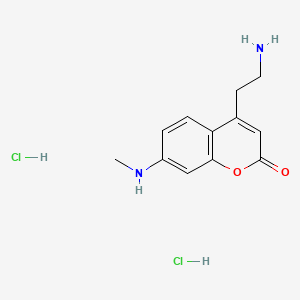

類似化合物との比較

Similar Compounds

- (2S)-5-(2-Bromoethanimidamido)-2-(phenylformamido)pentanamide

- (2S)-5-(2-Iodoethanimidamido)-2-(phenylformamido)pentanamide

- (2S)-5-(2-Fluoroethanimidamido)-2-(phenylformamido)pentanamide

Uniqueness

Cl-amidine is unique due to the presence of the chloro group, which imparts specific reactivity and stability. The trifluoroacetic acid salt form further enhances its solubility and stability, making it more versatile for various applications compared to its analogs.

特性

IUPAC Name |

N-[(2S)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSNMVYWOLUWDD-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClF3N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride](/img/structure/B560304.png)

![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B560307.png)

![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)

![5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride](/img/structure/B560313.png)